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molecular formula C17H12BrN3O B8293766 7-Bromo-2-(5-methyl-3-phenyl-isoxazol-4-yl)-imidazo[1,2-a]pyridine

7-Bromo-2-(5-methyl-3-phenyl-isoxazol-4-yl)-imidazo[1,2-a]pyridine

Cat. No. B8293766
M. Wt: 354.2 g/mol
InChI Key: SAFCPWPXBRAYPU-UHFFFAOYSA-N
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Patent
US07585874B2

Procedure details

As described for Example 2, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole (commercially available) (2.0 g, 7.2 mmol) was converted, using 2-amino-4-bromopyridine instead of 2-amino-3-methylpyridine, to the title compound (824 mg, 33%) which was obtained as a light yellow foam. MS: m/e=354.1/355.9 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:7][O:8][C:9]=1[CH3:10])=O.[NH2:17][C:18]1[CH:23]=[C:22]([Br:24])[CH:21]=[CH:20][N:19]=1>>[Br:24][C:22]1[CH:21]=[CH:20][N:19]2[CH:2]=[C:3]([C:5]3[C:6]([C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=4)=[N:7][O:8][C:9]=3[CH3:10])[N:17]=[C:18]2[CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1C(=NOC1C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C=C(N2)C=2C(=NOC2C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 824 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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